molecular formula C15H23NO B8734573 4-(2-methyl-5-propan-2-ylphenoxy)piperidine

4-(2-methyl-5-propan-2-ylphenoxy)piperidine

Cat. No.: B8734573
M. Wt: 233.35 g/mol
InChI Key: CLVBAJRLFCKYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-5-propan-2-ylphenoxy)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a phenoxy group that has isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-5-propan-2-ylphenoxy)piperidine typically involves the reaction of 5-isopropyl-2-methylphenol with piperidine under specific conditions The phenol group is first converted to a phenoxy group through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-5-propan-2-ylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-methyl-5-propan-2-ylphenoxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methyl-5-propan-2-ylphenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity through its basic nitrogen atom. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methyl-phenoxy-acetaldehyde
  • 2-Isopropyl-5-methyl-phenoxy-acetic acid
  • 2-Isopropyl-5-methyl-phenoxy-ethylamine

Uniqueness

4-(2-methyl-5-propan-2-ylphenoxy)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(2-methyl-5-propan-2-ylphenoxy)piperidine

InChI

InChI=1S/C15H23NO/c1-11(2)13-5-4-12(3)15(10-13)17-14-6-8-16-9-7-14/h4-5,10-11,14,16H,6-9H2,1-3H3

InChI Key

CLVBAJRLFCKYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2CCNCC2

Origin of Product

United States

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